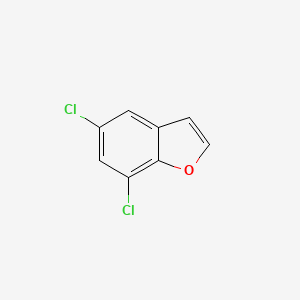

5,7-Dichlorobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dichloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNAFCXYJALQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945820 | |

| Record name | 5,7-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-06-4 | |

| Record name | 5,7-Dichlorobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23145-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 5,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dichlorobenzofuran

Established Synthetic Pathways for 5,7-Dichlorobenzofuran and its Precursors

Traditional synthetic approaches to substituted benzofurans rely on robust and well-documented chemical reactions. These methods typically involve the formation of the core benzofuran (B130515) ring system from acyclic precursors, followed by or preceded by halogenation steps.

The construction of the benzofuran ring is a cornerstone of its synthesis. Cyclocondensation, or intramolecular cyclization, represents a primary class of methods to achieve this. These strategies typically involve the formation of a C–O bond between a phenolic oxygen and an adjacent side chain.

One common approach is the acid-catalyzed cyclization and dehydration of α-aryloxy ketones. rsc.org Another powerful method involves the transition metal-mediated intramolecular cyclization of appropriately substituted phenols. For instance, iron(III) chloride (FeCl3) can mediate the cyclization of electron-rich aryl ketones, forming the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com Similarly, palladium(II) catalysts can be employed for the oxidative annulation of o-cinnamyl phenols to yield 2-benzyl benzofurans. mdpi.com These methods form the basis for creating the benzofuran core, which can then be subjected to halogenation.

Table 1: Selected Cyclocondensation Strategies for Benzofuran Ring Synthesis

| Strategy | Precursor Type | Catalyst/Reagent | Key Transformation |

|---|---|---|---|

| Acid-Catalyzed Cyclization | α-Aryloxy Ketones | Acid (e.g., H₂SO₄) | Dehydration and ring closure |

| FeCl₃-Mediated Cyclization | Electron-Rich Aryl Ketones | FeCl₃ | Oxidative aromatic C–O bond formation |

| Pd(II)-Catalyzed Annulation | o-Cinnamyl Phenols | PdCl₂(C₂H₄)₂ | Oxidative cyclization |

Direct halogenation of the benzofuran ring is a straightforward method for introducing chlorine atoms. The regioselectivity of electrophilic aromatic substitution on the benzofuran nucleus is influenced by the existing substituents and the reaction conditions. The bromination of benzofuran with elemental bromine, for example, initially yields 2,3-dibromobenzofuran. Subsequent selective dehalogenation can provide 3-bromobenzofuran.

For dichlorination, controlling the reaction to achieve the specific 5,7-substitution pattern requires careful selection of the starting material and chlorinating agent. Often, the synthesis starts with an already substituted phenol (B47542) or benzofuran precursor where directing groups guide the chlorination to the desired positions. Chlorination of dibenzofuran (B1670420) in acetic acid with iron powder can be controlled to yield either 2-chloro or 2,8-dichloro compounds. While specific literature on the direct synthesis of this compound is sparse, the general principles involve electrophilic substitution on a pre-functionalized benzofuran or the cyclization of a pre-chlorinated precursor, such as 2,4-dichlorophenol (B122985). For instance, the reaction of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives with bromine in acetic acid leads to bromination at the 4-position, ortho to the hydroxyl group, demonstrating the influence of directing groups. nih.gov

A novel and unconventional approach to functionalizing the benzene (B151609) ring of benzofuran is the Monomer-Polymer-Monomer (MPM) strategy. researchgate.netresearchgate.net This method circumvents challenges associated with direct electrophilic substitution on the benzofuran monomer, where reactions often favor the furan (B31954) ring.

The MPM process involves three key steps:

Monomer to Polymer: Benzofuran (the monomer) is subjected to cationic polymerization to produce a soluble, linear polybenzofuran (PBF). researchgate.netresearchgate.netnih.gov In the polymer, the reactive furan double bond is saturated, leaving the fused benzene ring available for modification.

Polymer Functionalization: The 2,3-dihydrobenzofuran (B1216630) units within the polymer chain undergo electrophilic aromatic substitution with high regioselectivity. Electrophiles are installed predominantly at the position para to the "alkoxy" group of the polymer backbone, which corresponds to the 5-position of the original benzofuran unit. researchgate.net This step could be adapted for halogenation.

Polymer to Monomer: The functionalized polymer is then subjected to thermal depolymerization, breaking it down to yield 5-substituted benzofuran monomers as the major products. researchgate.net

This strategy provides an innovative route to regioselectively substituted benzofurans that can be difficult to access through traditional methods. It also allows for the potential recovery and reuse of the functionalized polymer, reducing monomer waste. researchgate.net

Novel and Catalytic Synthetic Strategies for this compound Derivatives

Modern organic synthesis has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods have been applied to both the synthesis of the benzofuran core and the subsequent modification of halogenated benzofurans.

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The two chlorine atoms serve as leaving groups, allowing for sequential or selective functionalization. The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a suitable organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. youtube.comuwindsor.ca

The key challenge and opportunity in using a substrate like this compound is controlling the site-selectivity of the coupling. The electronic and steric differences between the C5 and C7 positions can lead to preferential reaction at one site. In analogous dihaloheteroarenes, the choice of palladium catalyst, and particularly the ancillary ligand, can dramatically influence which halide reacts. nih.gov For example, sterically hindered N-heterocyclic carbene (NHC) ligands like SIPr can promote reaction at a typically less reactive site, overriding conventional selectivity patterns. nih.gov This ligand-controlled selectivity allows for the programmed synthesis of different isomers from the same starting material.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Nucleophile (R-M) | Typical Catalyst System (Pd Source + Ligand) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, SPhos | 5-Aryl-7-chlorobenzofuran |

| Negishi | R-ZnX | Pd(dba)₂, IPr | 7-Alkyl-5-chlorobenzofuran |

| Kumada | R-MgX | PdCl₂(dppf) | 5-Aryl-7-chlorobenzofuran |

In addition to traditional methods, numerous novel strategies for synthesizing the benzofuran ring itself have been developed using a variety of transition metals. These catalytic approaches often proceed under milder conditions and offer access to a wider range of substituted products. nih.gov

Palladium and Copper: Palladium and copper catalysts are widely used in benzofuran synthesis. Sonogashira coupling of o-iodophenols with terminal alkynes, co-catalyzed by palladium and copper complexes, followed by intramolecular cyclization, is a robust method for producing benzofurans. nih.gov

Gold: Gold(I) catalysts have emerged as powerful tools for the cyclization of o-alkynylphenols. thieme-connect.com These reactions proceed via an intramolecular hydroalkoxylation or related pathways to efficiently generate the benzofuran ring. Gold catalysis is known for its high functional group tolerance.

Rhodium and Iridium: Rhodium(III) catalysts can facilitate the annulation of salicylaldehydes with diazo compounds through a C-H activation/decarbonylation/annulation process to form benzofurans. organic-chemistry.org Iridium catalysts have been used to synthesize benzofurans from substituted benzylic alcohols via hydrogen transfer reactions. organic-chemistry.org

Iron: Iron chloride, a less expensive and more environmentally benign metal, has been shown to catalyze the ring-closing reaction between certain alkynyl benzenes to furnish substituted benzofurans. nih.gov

These catalytic methods provide diverse and efficient pathways to construct the benzofuran scaffold, which can be designed with appropriate precursors to incorporate the 5,7-dichloro substitution pattern directly or in a subsequent step.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Main subject of the article |

| Benzofuran | Parent heterocyclic compound |

| 2,3-Dibromobenzofuran | Halogenation product of benzofuran |

| 3-Bromobenzofuran | Halogenation product of benzofuran |

| 2-Chlorodibenzofuran | Halogenation product of dibenzofuran |

| 2,8-Dichlorodibenzofuran | Halogenation product of dibenzofuran |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Precursor in a halogenation example |

| Polybenzofuran (PBF) | Polymer intermediate in MPM synthesis |

| 2,3-Dihydrobenzofuran | Structural unit in polybenzofuran |

| 5-Substituted Benzofuran | Product of MPM synthesis |

| o-Cinnamyl Phenols | Precursor for Pd(II)-catalyzed annulation |

| 2-Benzyl Benzofurans | Product of Pd(II)-catalyzed annulation |

| α-Aryloxy Ketones | Precursor for acid-catalyzed cyclization |

| 2-Fluorophenylacetylenes | Precursor for copper-promoted annulation |

| o-Iodophenols | Precursor in Sonogashira coupling |

| Salicylaldehydes | Precursor in Rh(III)-catalyzed annulation |

| Diazo Compounds | Reagent in Rh(III)-catalyzed annulation |

| Benzylic Alcohols | Precursor for Iridium-catalyzed synthesis |

Green Chemistry and Sustainable Synthesis Innovations (e.g., Ultrasound/Microwave Assistance)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzofurans, to reduce environmental impact, shorten reaction times, and improve yields. ijper.orgresearchgate.net Two prominent technologies in this field are ultrasound and microwave-assisted synthesis.

Ultrasound-assisted synthesis utilizes sonochemistry to accelerate chemical reactions. The physical phenomenon responsible for this is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. ijper.org This energy input can enhance reaction rates and yields. For the synthesis of heterocyclic rings like benzofurans, ultrasonication offers advantages such as shorter reaction times, milder conditions, high selectivity, and often minimal side reactions. ijper.orgresearchgate.net This eco-friendly approach is versatile and can be applied to various synthetic pathways, including one-pot multicomponent reactions, making it a valuable tool for generating libraries of complex molecules. ijper.orgsemanticscholar.org

Microwave-assisted synthesis employs microwave radiation to heat reaction mixtures directly and efficiently. This technique drastically reduces reaction times, often from hours to minutes, and can lead to cleaner products with higher yields compared to conventional heating methods. nih.govfrontiersin.org Microwave-assisted protocols have been successfully developed for the multicomponent synthesis of functionalized benzofuran-2-carboxamides and 2,3-disubstituted benzofurans. nih.govjchemrev.com These methods are often transition-metal-free and start from commercially available building blocks, highlighting their practicality and efficiency in drug discovery campaigns. jchemrev.com

While specific studies detailing the ultrasound or microwave-assisted synthesis of this compound itself are not extensively documented in the provided sources, these green methodologies are broadly applicable to the synthesis of benzofuran scaffolds and their derivatives. nih.govpharmaguideline.com The established protocols for other substituted benzofurans demonstrate the high potential for adapting these sustainable techniques for the efficient and environmentally benign production of this compound derivatives.

Functionalization and Derivatization Strategies for the this compound Scaffold

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. The chlorine atoms at the 5- and 7-positions significantly influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. Derivatization is most commonly pursued at the 2- and 3-positions of the furan ring, which are amenable to a variety of chemical transformations. These strategies allow for the introduction of diverse functional groups, the synthesis of amide and ester libraries, the creation of complex hybrid molecules, and the incorporation of other heterocyclic systems.

Introduction of Aroyloxo and Carboxylic Acid Moiety

A key functionalization pathway for the this compound scaffold involves the introduction of a carboxylic acid group, typically at the C-2 position. The resulting This compound-2-carboxylic acid is a versatile intermediate for further derivatization. uni-mainz.de This intermediate can be synthesized through various established methods for benzofuran synthesis, followed by functional group manipulation.

The carboxylic acid moiety serves as a handle for creating a wide range of derivatives, as will be discussed in the following sections. The carbonyl chloride of this acid, 5,7-dichloro-1-benzofuran-2-carbonyl chloride , is a highly reactive intermediate used in acylation reactions. google.com

Furthermore, the scaffold can be incorporated into larger molecules containing an aroyloxo or benzoyl moiety. An example includes the synthesis of a complex molecule featuring a 2-(benzofuran-6-carbonyl) group attached to a 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (B1314148) structure, demonstrating the integration of the benzofuran scaffold as part of a larger aroyl system.

Synthesis of Amide and Ester Derivatives

Starting from this compound-2-carboxylic acid, the synthesis of amide and ester derivatives is a common and straightforward strategy for creating compound libraries.

Amide Synthesis: Amides are readily prepared by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and subsequently reacting it with a primary or secondary amine. A documented example is the synthesis of (2-hydroxy-1,1-dimethylethyl)amides of this compound-2-carboxylic acid. uni-mainz.de General procedures often involve suspending the carboxylic acid in a solvent like dichloromethane, adding oxalyl chloride and a catalytic amount of DMF to form the acyl chloride in situ, followed by the addition of the desired amine. mpg.de

Ester Synthesis: Esterification can be achieved through standard methods, such as the Fischer-Speier esterification, which involves refluxing the carboxylic acid in an alcohol with a strong acid catalyst. Alternatively, esters can be formed by reacting the acyl chloride with an alcohol. While not specific to the 5,7-dichloro derivative, a patent describes the synthesis of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, illustrating a relevant synthetic route.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR), as the amide and ester groups can significantly influence properties like solubility, stability, and biological target interactions.

| Derivative Type | Starting Material | Key Reagents | Example Product Class |

|---|---|---|---|

| Amide | This compound-2-carboxylic acid | Oxalyl chloride, Amine (e.g., 2-amino-2-methyl-1-propanol) | (2-Hydroxy-1,1-dimethylethyl)amides |

| Ester | This compound-2-carboxylic acid | Alcohol (e.g., Ethanol), Acid catalyst | Ethyl this compound-2-carboxylate |

Formation of Hybrid Benzofuran Structures

Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a powerful strategy in drug design. The this compound scaffold has been successfully incorporated into complex hybrid structures.

One notable example involves linking a benzofuran-6-carbonyl moiety to a 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivative. This creates a large, multifunctional molecule that merges the structural features of a benzofuran with a substituted isoquinoline, a core found in many alkaloids and pharmacologically active compounds.

Another reported hybrid structure is 5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran . researchgate.net This molecule fuses the this compound core with a stilbene-like moiety, a class of compounds known for a range of biological activities. The synthesis of such hybrids demonstrates the chemical robustness of the benzofuran ring and its suitability as a building block for creating complex and potentially bioactive architectures.

Incorporation of Heterocyclic Moieties (e.g., Imidazole (B134444), Oxadiazole, Triazole, Piperazine)

Attaching other heterocyclic rings to the this compound scaffold is a widely used strategy to access novel chemical space and modulate biological activity.

Imidazole: Hybrid compounds incorporating both dihydrobenzofuran and imidazole rings have been synthesized, indicating the feasibility of creating such linked heterocyclic systems. researchgate.net General synthetic methods for imidazoles, such as the Debus or Radiszewski synthesis, can be adapted to build imidazole rings onto functionalized benzofuran precursors. pharmaguideline.comresearchgate.net

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for ester and amide groups. Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the oxidative cyclization of N-acylhydrazones or the dehydration of acylhydrazides. nih.govjchemrev.comorganic-chemistry.org These methods could be applied to acylhydrazide derivatives of this compound-2-carboxylic acid to yield the corresponding benzofuran-oxadiazole hybrids.

Triazole: The 1,2,3-triazole ring, often formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a popular linker in medicinal chemistry. nih.gov A this compound derivative bearing either an azide (B81097) or an alkyne group could be readily coupled with a complementary reaction partner to form a stable triazole linkage, connecting it to another molecular fragment. nih.govraco.cat

Piperazine (B1678402): Piperazine is a privileged scaffold in drug discovery. Benzofuran-piperazine derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov A patent also details the synthesis of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. google.com A closely related structure, trans-5,7-dichloro-4-[3-(4-piperazin-1-yl-phenyl)-ureido]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, has also been synthesized, demonstrating the successful incorporation of a piperazine ring into a complex molecule containing the 5,7-dichloro substitution pattern. uni-mainz.de

| Heterocycle | Common Synthetic Strategy | Potential Precursor |

|---|---|---|

| Imidazole | Debus Synthesis (from dicarbonyl compound) | Functionalized this compound |

| Oxadiazole | Dehydration of acylhydrazides | This compound-2-carbohydrazide |

| Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Azido- or alkynyl-functionalized this compound |

| Piperazine | Nucleophilic substitution | Halogenated or activated this compound |

Stereoselective Synthesis of this compound Derivatives

Controlling stereochemistry is paramount in drug development, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer.

For derivatives of this compound, stereoselectivity becomes important when functionalization introduces one or more chiral centers. An example of such a process is found in the synthesis of a complex hybrid molecule, (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid . The "(S)" designation indicates that the synthesis was controlled to produce a specific enantiomer at the chiral center of the propanoic acid moiety.

General strategies for stereoselective synthesis that are applicable to benzofuran derivatives include enzymatic resolutions and asymmetric catalysis. For instance, the enantioselective synthesis of dihydrobenzofuranone derivatives has been achieved using lipase-catalyzed kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. semanticscholar.orgresearchgate.net Similarly, a stereoselective approach for synthesizing cyclopenta[b]benzofuran derivatives has been described, with the product's configuration confirmed by advanced NMR techniques. nih.gov These methodologies provide a framework for the development of stereoselective routes to chiral derivatives of this compound.

Reaction Mechanism Elucidation in this compound Synthesis

The precise reaction mechanism for the synthesis of this compound is not extensively detailed in the scientific literature. However, by examining analogous benzofuran syntheses, a plausible mechanistic pathway can be elucidated. A common and effective method for the formation of the benzofuran scaffold involves the acid-catalyzed intramolecular cyclization of a substituted 2-phenoxyacetaldehyde or a related derivative. This process is generally understood to proceed through several key steps, including the formation of a reactive electrophilic intermediate and subsequent intramolecular electrophilic aromatic substitution.

A probable synthetic route to this compound commences with the Williamson ether synthesis between 2,4-dichlorophenol and a two-carbon electrophile, such as 2-chloroacetaldehyde dimethyl acetal (B89532), to form an intermediate acetal. This is then followed by an acid-catalyzed cyclization. The elucidation of this mechanism relies on well-established principles of physical organic chemistry.

The key stages of the proposed reaction mechanism are outlined below:

Formation of the Oxonium Ion: The synthesis is initiated by the protonation of the acetal intermediate, derived from 2,4-dichlorophenol, in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. This protonation occurs at one of the methoxy (B1213986) groups of the acetal, converting it into a good leaving group (methanol).

Generation of the Electrophilic Intermediate: Subsequent elimination of methanol (B129727) from the protonated acetal generates a highly reactive oxonium ion. This species is a potent electrophile and is critical for the subsequent ring-closing step. The stability and reactivity of this intermediate are influenced by the electronic properties of the substituted benzene ring.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the dichlorophenoxy group then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. This intramolecular cyclization is a key bond-forming step, leading to the formation of the five-membered furan ring. The regioselectivity of this step is directed by the positions of the activating hydroxyl group and the deactivating chlorine atoms on the benzene ring.

Deprotonation and Aromatization: The final step of the mechanism involves the deprotonation of the cyclic intermediate by a weak base (such as water or the conjugate base of the acid catalyst) to restore the aromaticity of the newly formed benzofuran ring system, yielding the final product, this compound.

The following table provides a summary of the proposed intermediates and transition states in this mechanistic pathway.

| Step | Intermediate/Transition State | Description |

| 1 | Protonated Acetal | The acetal oxygen is protonated by the acid catalyst. |

| 2 | Oxonium Ion | Elimination of methanol leads to the formation of a resonance-stabilized oxonium ion. |

| 3 | Cyclization Transition State | The aromatic ring attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. |

| 4 | Protonated Benzofuran | The immediate product of cyclization, which is a protonated form of the final product. |

| 5 | This compound | The final product is formed after deprotonation and restoration of aromaticity. |

Detailed research into analogous systems has provided evidence supporting this type of mechanistic pathway. For instance, computational studies on the formation of chlorinated benzofurans from different precursors have highlighted the thermodynamic feasibility of such cyclization reactions. researchgate.net Furthermore, kinetic studies of related acid-catalyzed cyclizations of phenoxyacetals have demonstrated the dependence of the reaction rate on the acidity of the medium and the electronic nature of the substituents on the aromatic ring.

Advanced Spectroscopic and Diffraction Analyses in Elucidating Molecular Architectures and Interactions of 5,7 Dichlorobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the confirmation of the 5,7-Dichlorobenzofuran structure.

The ¹H NMR spectrum of this compound provides information on the number, environment, and neighboring relationships of the hydrogen atoms. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For aromatic compounds like benzofuran (B130515), protons on the benzene (B151609) ring and the furan (B31954) ring resonate in distinct regions. scielo.brnih.govresearchgate.net The splitting pattern of these signals, governed by spin-spin coupling, reveals the number of adjacent protons. udel.eduubc.calibretexts.orggithub.io

Interactive Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.)

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-2 | ¹H | 7.6 - 7.8 | Doublet |

| H-3 | ¹H | 6.7 - 6.9 | Doublet |

| H-4 | ¹H | 7.4 - 7.6 | Doublet |

| H-6 | ¹H | 7.2 - 7.4 | Doublet |

| C-2 | ¹³C | 145 - 148 | CH |

| C-3 | ¹³C | 105 - 108 | CH |

| C-3a | ¹³C | 128 - 131 | C (quaternary) |

| C-4 | ¹³C | 123 - 126 | CH |

| C-5 | ¹³C | 129 - 132 | C-Cl (quaternary) |

| C-6 | ¹³C | 121 - 124 | CH |

| C-7 | ¹³C | 115 - 118 | C-Cl (quaternary) |

| C-7a | ¹³C | 154 - 157 | C-O (quaternary) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.orgchemconnections.org

For this compound (C₈H₄Cl₂O), the molecular ion peak (M⁺) would confirm its nominal molecular weight of 186 amu. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:

M⁺ peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide unambiguous evidence for the presence of two chlorine atoms in the molecule. libretexts.org

Fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for aromatic ethers can involve the loss of CO, Cl, or HCl, leading to the formation of stable fragment ions. nih.govlibretexts.orgmsu.edunih.gov

Interactive Table 2. Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z (for ³⁵Cl) |

| [C₈H₄Cl₂O]⁺ | Molecular Ion (M⁺) | 186 |

| [C₈H₄³⁵Cl³⁷ClO]⁺ | M+2 Isotope Peak | 188 |

| [C₈H₄³⁷Cl₂O]⁺ | M+4 Isotope Peak | 190 |

| [C₇H₄Cl₂]⁺ | Loss of CO | 158 |

| [C₈H₄ClO]⁺ | Loss of a Cl radical | 151 |

| [C₈H₃Cl₂]⁺ | Loss of a H radical | 185 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

A crystallographic analysis of this compound would provide precise data on the C-Cl and C-O bond lengths and the C-C-C bond angles within the fused ring system, confirming the substitution pattern and revealing any subtle distortions from ideal geometry caused by the chlorine substituents.

Interactive Table 3. Representative Crystallographic Parameters for a Substituted Benzofuran (Note: This data is for a related compound, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, and serves as an example of the type of data obtained from X-ray crystallography. researchgate.net)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9626 |

| b (Å) | 8.3518 |

| c (Å) | 10.7127 |

| α (°) | 92.758 |

| β (°) | 95.509 |

| γ (°) | 112.373 |

| Volume (ų) | 652.97 |

| Z | 2 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds. amazonaws.commsu.edu The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. pressbooks.publibretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the benzofuran core and the carbon-chlorine bonds. acs.orgacs.org

Key expected absorptions include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene and furan rings. pressbooks.pubvscht.cz

C-O-C Stretching: Strong absorptions from the furan ether linkage, typically in the 1250-1050 cm⁻¹ region. acs.org

C-Cl Stretching: Strong bands in the 800-600 cm⁻¹ region, indicative of the carbon-chlorine bonds.

Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region, which are sensitive to the substitution pattern on the aromatic ring. amazonaws.com

Interactive Table 4. Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C=C Stretch (Aromatic Ring) | Benzene/Furan | 1610 - 1580, 1500 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1270 - 1230 | Strong |

| C-O-C Symmetric Stretch | Aryl Ether | 1070 - 1020 | Medium |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and π-Complex Intermediate Observation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu This technique is particularly useful for studying compounds with conjugated π-systems, such as benzofuran. nanoqam.ca

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzofuran chromophore. rsc.org These absorptions are due to π → π* transitions within the conjugated aromatic system. The presence of the chlorine atoms, which have non-bonding electrons, may also allow for n → π* transitions, although these are often weaker. nanoqam.ca

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern. Halogen substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the parent benzofuran molecule. nih.govrsc.org This analytical method is also valuable for observing the formation of transient species, such as π-complex intermediates, that may occur during chemical reactions.

Interactive Table 5. Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Benzofuran Ring | 240 - 260 | High |

| π → π | Benzofuran Ring | 270 - 290 | Medium |

Biological Activities and Pharmacological Potential of 5,7 Dichlorobenzofuran Derivatives

Structure-Activity Relationship (SAR) Studies on 5,7-Dichlorobenzofuran Derivatives

The biological efficacy of benzofuran (B130515) derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the benzofuran ring system modulate pharmacological activity, guiding the design of more potent and selective therapeutic agents.

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring is a well-established strategy for enhancing biological activity, particularly anticancer properties. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen substituent is a critical determinant of its effect. For instance, studies have shown that placing a halogen atom at the para-position of an N-phenyl ring attached to the benzofuran core often results in maximum cytotoxic activity. nih.gov This is likely due to favorable hydrophobic interactions. nih.gov The hydrophobic and electron-donating nature of halogens like chlorine can be beneficial for the cytotoxic properties of the benzofuran scaffold. nih.gov The presence of two halogen-substituted rings, however, can sometimes be detrimental to activity, especially in the absence of other activating groups like a methoxy (B1213986) substituent. nih.gov

Beyond halogenation, the addition of various other substituents plays a vital role in tuning the biological profile of benzofuran derivatives.

Alkyl and Methoxy Groups: The presence of a methyl group at the C-3 position of the benzofuran nucleus has been shown to influence antiproliferative activity, in some cases leading to a significant increase in potency. mdpi.com Similarly, a methoxy group at the C-6 position can be essential for potent activity, with its removal leading to inactive compounds. mdpi.com

Aryl and Heteroaryl Groups: Hybrid molecules incorporating benzofuran with other prominent scaffolds like imidazole (B134444), quinazolinone, triazole, or piperazine (B1678402) have emerged as potent cytotoxic agents. nih.gov For example, benzofuran derivatives fused with imidazole and quinazolinone have been tested for cytotoxicity against human breast cancer (MCF-7) cells. nih.gov SAR studies on piperazine-based benzofurans revealed that electron-donating groups (e.g., CH₃, CH₃O, Cl) on an attached phenyl ring resulted in more promising anticancer activities. nih.gov

Acyl Groups: The nature of acyl groups can significantly impact biological activity. Studies comparing different benzofuran derivatives found that sulphonyl derivatives exhibited good to excellent antibacterial activity, whereas carbonyl derivatives showed minimal activity against the same bacterial strains. researchgate.net The number and position of methoxy substituents on a benzoyl moiety at the C-2 position also strongly influence antiproliferative activity and selectivity against different cancer cell lines. mdpi.com

Hydroxyl Groups: The presence of a hydrogen bond donor, such as a hydroxyl group at the C-7 position, can contribute to pharmacophore interactions and enhance biological activity. nih.gov

Antimicrobial Activities

The benzofuran nucleus is a recognized pharmacophore for designing antimicrobial agents active against various clinically relevant targets. rsc.org The substitution pattern around this core is key to developing structure-activity relationships for potent antimicrobial drugs. rsc.org

Benzofuran derivatives have shown potential as antibacterial agents. researchgate.net Research into related scaffolds has demonstrated that specific substitutions can confer significant efficacy. For example, studies on benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum found that aza-benzofuran compounds exhibited better antibacterial activity than their oxa-benzofuran counterparts. nih.gov Furthermore, an investigation into a series of novel benzo[b]furan derivatives revealed that those containing sulphonyl groups displayed good to moderate activity against various bacterial strains, while carbonyl-containing analogues were largely inactive. researchgate.net However, specific efficacy data for this compound derivatives against key pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa is not extensively detailed in the reviewed literature.

| Substituent/Structural Feature | Impact on Antibacterial Activity | Reference |

|---|---|---|

| Sulphonyl Groups | Good to excellent activity observed | researchgate.net |

| Carbonyl Groups | Least activity observed | researchgate.net |

| Aza-benzofuran Scaffold | Exhibited better activity than oxa-benzofurans | nih.gov |

The benzofuran scaffold is also a promising basis for the development of antifungal agents. nih.gov In a study of compounds from Penicillium crustosum, oxa-benzofuran derivatives showed better antifungal activity against Penicillium italicum and Colletotrichum musae than aza-benzofuran derivatives. nih.gov While this highlights the potential of the general benzofuran structure, specific studies detailing the activity of this compound derivatives against medically important fungi such as Candida albicans and Aspergillus niger are limited in the available scientific literature.

Anticancer and Cytotoxic Properties

One of the most extensively studied applications of halogenated benzofuran derivatives is in the field of oncology. The addition of chlorine atoms to the benzofuran ring has consistently resulted in a significant increase in anticancer activity. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular pathways.

For instance, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of certain malignant cancers. nih.gov Other derivatives, developed from 5-chlorobenzofuran-2-carboxamides, have been shown to induce apoptosis in cancer cells. nih.gov

The cytotoxic efficacy of these compounds has been evaluated against a range of human cancer cell lines. Halogenated derivatives have demonstrated remarkable activity against leukemia cells (K562, HL60), lung cancer cells (A-549), breast cancer cells (MCF-7), pancreatic cancer cells (Panc-1), and colon cancer cells (HT-29). nih.gov In many cases, these compounds show high potency, with inhibitory concentration (IC₅₀) values in the low micromolar or even nanomolar range. nih.govnih.gov

| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| Brominated Benzofuran Derivative | HL60 (Acute Leukemia) | 0.1 | nih.gov |

| Brominated Benzofuran Derivative | K562 (Chronic Leukemia) | 5 | nih.gov |

| 5-Chlorobenzofuran-2-carboxamide Derivative | MCF-7 (Breast Cancer) | 0.7 | nih.gov |

| 5-Chlorobenzofuran-2-carboxamide Derivative | Panc-1 (Pancreatic Cancer) | 1.3 | nih.gov |

| 5-Chlorobenzofuran-2-carboxamide Derivative | HT-29 (Colon Cancer) | 1.6 | nih.gov |

| 5-Chlorobenzofuran-2-carboxamide Derivative | A-549 (Lung Cancer) | 1.8 | nih.gov |

| Piperazine-based Benzofuran | Various (MCF-7, A549, HeLa, etc.) | < 10 | nih.gov |

Evaluation Against Human Cancer Cell Lines (e.g., K562, HL60, HeLa, A549, MCF-7)

Halogenated benzofuran derivatives have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. Research into hybrid compounds combining benzofuran and N-aryl piperazine moieties has identified potent anticancer agents. One such derivative, containing a chlorine atom in the benzene (B151609) ring, showed strong activity against four human tumor cell lines: A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and SGC7901 (gastric cancer). nih.gov

Further studies on halogen derivatives of benzofuran have consistently shown cytotoxic activity against various cancer cell lines. nih.gov The position of the halogen atom on the benzofuran scaffold is a critical factor in determining the compound's cytotoxic efficacy. nih.gov For instance, certain imidazothiazole-benzimidazole derivatives have been evaluated for their cytotoxicity, with one compound exhibiting an IC50 value of 1.09 µM against the A549 cancer cell line. mdpi.com Similarly, novel benzimidazole (B57391) derivatives have shown significant antiproliferative activity against both HepG2 (liver cancer) and A549 cells, with IC50 values of 15.58 µM and 15.80 µM, respectively.

Table 1: Cytotoxic Activity of Selected Benzofuran and Related Heterocyclic Derivatives| Compound Class | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Benzofuran-N-aryl piperazine hybrid | A549 | Strong Activity (Value not specified) | nih.gov |

| Benzofuran-N-aryl piperazine hybrid | HeLa | Strong Activity (Value not specified) | nih.gov |

| Benzofuran-N-aryl piperazine hybrid | MCF-7 | Strong Activity (Value not specified) | nih.gov |

| Imidazothiazole-benzimidazole derivative | A549 | 1.09 µM | mdpi.com |

| Novel benzimidazole derivative (se-182) | A549 | 15.80 µM | |

| Novel benzimidazole derivative (se-182) | HepG2 | 15.58 µM |

Selective Cytotoxicity Profiles

A crucial aspect of developing anticancer agents is ensuring they selectively target cancer cells while minimizing harm to normal, healthy cells. Research into halogenated benzofurans has indicated potential for such selectivity. nih.gov For example, certain halogenated (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones have been described as possessing antiproliferative activity with low cytotoxicity towards normal cells. nih.gov

Studies on specific furan-2(5H)-one derivatives, which share a core structural element with benzofurans, have quantified this selectivity. The selectivity index (SI) is often calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. In one study, two derivatives (3a and 3d) were found to be more cytotoxic to A549 cancer cells than to normal BEAS-2B cells, with SI values of 6.05 and 1.72, respectively, highlighting their selective anticancer potential. mdpi.com In contrast, other derivatives in the same study were more toxic to the normal cells, underscoring how small structural changes can significantly alter selectivity. mdpi.com This makes halogenated benzofurans an interesting group for further investigation to develop potential anticancer agents with favorable selectivity profiles. nih.gov

Neuroprotective Activities

Exploration of Multi-Target Neuroprotective Chemical Space

The complexity of neurodegenerative disorders like Alzheimer's disease (AD) has spurred the search for multi-target therapeutic agents. Benzofuran derivatives are being explored for their potential in this area. nih.gov The neuroprotective effects of these compounds are often linked to their ability to modulate various pathological processes, including oxidative stress, neuroinflammation, and apoptosis. nih.govmdpi.com

For instance, a benzofuran-containing selenium compound, TFSeB, demonstrated neuroprotective properties in a mouse model of AD. nih.gov Molecular analyses showed that this compound could modulate apoptosis-related proteins by increasing the anti-apoptotic BCL-2 and decreasing the pro-apoptotic BAX expression. nih.gov Furthermore, it increased the expression of neuroprotective targets like brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2 (NRF2), while decreasing key inflammatory markers. nih.gov The ability of benzofuran-based structures to interact with multiple pathways—such as scavenging free radicals, inhibiting lipid peroxidation, and protecting against excitotoxicity—positions them as promising leads in the development of multi-target neuroprotective drugs. researchgate.net

Inhibitory Properties Against Beta-Amyloid Fibril Formation

A key pathological hallmark of Alzheimer's disease is the aggregation of beta-amyloid (Aβ) peptides into fibrils, forming plaques in the brain. nih.gov A series of benzofuran derivatives has been identified as potent inhibitors of this fibril formation process. nih.govnih.gov The inhibitory activity of these compounds appears to be directly associated with their ability to bind to the beta-amyloid peptide. nih.gov

There is a strong correlation between the efficacy of benzofurans as fibril formation inhibitors and their binding affinity to Aβ. nih.gov Research suggests that a specific recognition site for benzofurans might exist on the beta-amyloid molecule. nih.gov Binding to this site seems to interfere with the peptide's capacity to self-assemble into fibrils. nih.gov This targeted mechanism distinguishes them from other inhibitors and highlights the potential of the benzofuran scaffold in designing specific anti-amyloid aggregation agents for AD therapy. nih.gov

Other Emerging Biological Activities

Anti-inflammatory Potential

Inflammation is a key process in numerous diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Benzofuran derivatives have shown considerable anti-inflammatory activity. nih.govnih.gov Several new heterocyclic/benzofuran hybrids have been synthesized and screened for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

One piperazine/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on NO generation with an IC50 value of 52.23 ± 0.97 μM, while showing low toxicity to RAW-264.7 macrophage cells. nih.gov Mechanistic studies revealed that this compound's anti-inflammatory action might be related to its ability to suppress the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory factors. nih.gov Other studies on fluorinated benzofuran derivatives also demonstrated significant suppression of inflammatory mediators, including NO, interleukin-6 (IL-6), and prostaglandin (B15479496) E2. nih.govresearchgate.net For example, some fluorinated derivatives inhibited nitric oxide production with IC50 values ranging from 2.4 to 5.2 µM. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives| Compound Class | Target/Assay | Activity (IC50) | Source |

|---|---|---|---|

| Piperazine/benzofuran hybrid (5d) | NO Generation (LPS-induced RAW 264.7 cells) | 52.23 ± 0.97 µM | nih.gov |

| Fluorinated benzofuran derivatives | Nitric Oxide (NO) Production | 2.4 - 5.2 µM | nih.govresearchgate.net |

| Fluorinated benzofuran derivatives | Interleukin-6 (IL-6) Secretion | 1.2 - 9.04 µM | nih.govresearchgate.net |

| Fluorinated benzofuran derivatives | Prostaglandin E2 (PGE2) Secretion | 1.1 - 20.5 µM | nih.govresearchgate.net |

| Fluorinated benzofuran derivative (Compound 6) | COX-1 Activity | 5 µM | semanticscholar.org |

| Fluorinated benzofuran derivative (Compound 6) | COX-2 Activity | 13 µM | semanticscholar.org |

Antioxidant Potential

Benzofuran derivatives have been a subject of interest for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is significantly influenced by the substitution pattern on the benzofuran ring.

Research into various benzofuran derivatives has demonstrated their potential as radical scavengers. For instance, a series of substituted benzofuran derivatives were synthesized and evaluated for their in-vitro antioxidant activity, with some compounds exhibiting very good activity. nih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Studies on benzofuran hydrazones have shown that their antioxidant activity is related to the number and position of hydroxyl groups on the arylidene moiety. asm.org Specifically, derivatives with a 2-hydroxy-4-(diethylamino)benzylidene group or multiple hydroxyl groups on the benzylidene ring, such as 2,3,4-trihydroxybenzylidene and 2,5-dihydroxybenzilidene derivatives, have demonstrated high antioxidant activity in DPPH and FRAP assays. asm.org

Furthermore, the antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives has been evaluated. nih.gov It was found that phenolic groups at positions 5 and 7 are crucial structural features for enhancing antioxidant capacity. nih.gov The presence of a strong electron-withdrawing group at the C-3 position also appears to be an essential feature for the antioxidant mechanism. nih.gov

| Derivative Class | Key Structural Features for Activity | Assay(s) Performed | Observed Activity |

|---|---|---|---|

| Substituted Benzofurans | Morpholine, 1-pyridyl-2-yl piperazine at R1; Br and OMe at R | In-vitro antioxidant assays | Very significant antioxidant activity nih.gov |

| Benzofuran Hydrazones | Multiple hydroxyl groups on the arylidene moiety; 2-hydroxy-4-(diethylamino)benzylidene group | DPPH, FRAP, ORAC | High antioxidant activity asm.org |

| 3,3-disubstituted-3H-benzofuran-2-ones | Phenolic groups at positions 5 and 7; electron-withdrawing group at C-3 | DPPH assay, Cyclic Voltammetry | Remarkable activity nih.gov |

Antiparasitic Activities

The benzofuran scaffold has been identified as a promising framework for the development of novel antiparasitic agents. Various derivatives have been synthesized and tested against a range of parasites, demonstrating significant in vitro and in vivo efficacy.

Cationically substituted 2-phenylbenzofurans have shown potent in vitro antiprotozoal properties against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov The introduction of methoxy or hydroxy groups at the 7- and/or 2'-position yielded derivatives with high selectivity against these parasites. nih.gov Fourteen of these 2-phenylbenzofurans displayed excellent in vivo efficacy in a mouse model of trypanosomiasis. nih.gov Similarly, cationic bisbenzofurans have demonstrated significant activity against the same panel of parasites, with some compounds being more potent than the standard drugs pentamidine (B1679287) and artemisinin. nih.gov

Furthermore, (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been investigated for their antimalarial activities. nih.gov Nitroimidazole analogs within this class showed strong inhibition against resistant strains of P. falciparum, while nitrofuran and nitrothiophene analogs were more effective against sensitive strains. nih.gov In the realm of antileishmanial research, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have exhibited prominent activity against Leishmania major promastigotes and Leishmania donovani axenic amastigotes. asm.org Notably, a 7-methoxy substituted benzofuranone derivative demonstrated superior activity against L. donovani compared to standard antileishmanial agents. asm.org Another study highlighted a benzofuran derivative based on the structure of amiodarone, which inhibited the growth of Trypanosoma cruzi epimastigotes and amastigotes by disrupting the parasite's intracellular Ca²⁺ homeostasis. nih.govresearchgate.net

| Derivative Class | Target Parasite(s) | Key Findings |

|---|---|---|

| Cationic 2-Phenylbenzofurans | T. b. rhodesiense, P. falciparum, L. donovani | High in vitro activity and selectivity; excellent in vivo efficacy in a trypanosomiasis model. nih.gov |

| Cationic Bisbenzofurans | T. b. rhodesiense, P. falciparum, L. donovani | Some derivatives more potent than pentamidine and artemisinin. nih.gov |

| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | P. falciparum | Nitroimidazole analogs active against resistant strains; nitrofuran/nitrothiophene analogs active against sensitive strains. nih.gov |

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | L. major, L. donovani | A 7-methoxy substituted derivative showed superior activity to standard drugs against L. donovani. asm.org |

| Amiodarone-based Benzofuran Derivative | T. cruzi | Inhibited parasite growth by disrupting intracellular Ca²⁺ homeostasis. nih.govresearchgate.net |

Antihyperglycemic and Antihyperlipidemic Effects

Certain derivatives of the broader flavonoid family, which can include benzofuran-like structures, have been investigated for their potential in managing metabolic disorders such as diabetes and hyperlipidemia.

One notable example is 5,7-dimethoxyflavone (B190784), which has been evaluated for its antidiabetic and hypolipidemic effects in streptozotocin (B1681764) (STZ)-induced diabetic rats. pharmatutor.orgacs.org Oral administration of this compound significantly reduced the elevated blood sugar and glycosylated hemoglobin levels induced by STZ. pharmatutor.orgacs.org Concurrently, it led to a significant increase in C-peptide, insulin (B600854), hemoglobin, and total protein content. pharmatutor.orgacs.org The compound also demonstrated a potent ability to scavenge free radicals and inhibit lipid peroxidation, which may protect pancreatic β-cells from oxidative stress, thereby improving insulin secretion. acs.org

In addition to its antihyperglycemic effects, 5,7-dimethoxyflavone exhibited hypolipidemic activity by significantly reducing serum levels of triglycerides, total cholesterol, and low-density lipoproteins. pharmatutor.orgacs.org Histopathological examination of the pancreas in the treated diabetic rats revealed a protective effect on the integrity of β-cells. pharmatutor.orgacs.org These findings suggest that flavones with substitution patterns like 5,7-dimethoxy may be promising candidates for the development of new antidiabetic and antihyperlipidemic drugs. pharmatutor.org While this study focuses on a dimethoxyflavone, it provides a basis for exploring similarly substituted dichlorobenzofurans for related activities.

| Compound | Model | Antihyperglycemic Effects | Antihyperlipidemic Effects |

|---|---|---|---|

| 5,7-Dimethoxyflavone | STZ-induced diabetic rats | Reduced blood glucose and glycosylated hemoglobin; Increased C-peptide, insulin, and hemoglobin. pharmatutor.orgacs.org | Reduced serum triglycerides, total cholesterol, and low-density lipoproteins. pharmatutor.orgacs.org |

Antiviral Activities

The benzofuran core structure is also being explored for its potential in developing novel antiviral agents. Recent studies have highlighted the ability of certain benzofuran derivatives to act as host-targeting antivirals.

A 2024 study identified a series of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response to viral infections. bohrium.com Seven of these compounds were found to induce the transcription of IFN-β, a key antiviral cytokine, in a STING-dependent manner. bohrium.com The most promising of these compounds were then tested for their ability to inhibit the replication of human coronavirus 229E and SARS-CoV-2. bohrium.com Three derivatives showed EC₅₀ values in the micromolar range against human coronavirus 229E, and they were able to inhibit SARS-CoV-2 replication at nanomolar concentrations. bohrium.com The antiviral activity was confirmed to be dependent on the induction of interferon, as the compounds were inactive in cells lacking IFN production. bohrium.com This research identifies benzofurans as a novel chemical scaffold for the development of broad-spectrum, host-targeting antivirals. bohrium.com

Other studies have also pointed to the antiviral potential of benzofuran-containing compounds. For instance, metal complexes with ligands that include benzofuran have been investigated for their potential antiviral properties against HIV. mdpi.com

| Derivative Class/Compound | Mechanism of Action | Target Virus(es) | Key Findings |

|---|---|---|---|

| Substituted Benzofurans | STING Agonist, Induction of IFN-β | Human coronavirus 229E, SARS-CoV-2 | EC₅₀ values in the µM range for HCoV-229E and nM range for SARS-CoV-2. bohrium.com |

| Benzofuran-containing Metal Complexes | Not specified | HIV | Investigated for potential anti-HIV activity. mdpi.com |

Mechanistic Investigations of 5,7 Dichlorobenzofuran Bioactivity

Molecular Mechanisms of Action

Investigations into the specific molecular mechanisms of 5,7-Dichlorobenzofuran are crucial for understanding its cellular impact.

Induction of Apoptosis in Cancer Cell Lines

While various benzofuran-containing molecules have been noted for their pro-apoptotic activities in cancer cells, specific studies detailing the induction of apoptosis in cancer cell lines directly by this compound were not found. Research on related structures, such as benzofuran-isatin conjugates, has shown they can prompt apoptosis by modulating key proteins in the apoptotic pathway, including Bcl-xl and Bax nih.gov. However, direct evidence for this compound remains to be elucidated.

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species is a known mechanism of action for some bioactive compounds, leading to oxidative stress and cellular damage. Currently, there is no available research specifically demonstrating that this compound induces the generation of ROS. Studies often utilize dichlorofluorescein-based assays to measure ROS production by other substances, but this does not indicate that the this compound scaffold itself is a ROS generator mdpi.comnih.gov.

Enzyme Inhibition Studies

The interaction of this compound derivatives with various enzymes has been a key area of research to understand their therapeutic potential.

Inhibition of Protein Kinases (e.g., CK2)

Protein kinase CK2 is a significant target in cancer therapy due to its role in cell growth and proliferation. While the dibenzofuran (B1670420) scaffold is considered a promising base for developing new CK2 inhibitors, specific studies on this compound as a CK2 inhibitor are not available. Research has focused on other chlorinated dibenzofuran derivatives, such as 1,3-dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo-(b,d)furan-2,7-diol (referred to as D11), which has been identified as a potent and selective inhibitor of protein kinase CK2 mdpi.com.

Aromatase (P450 Arom) Inhibition and Enantioselectivity

Derivatives of this compound have been investigated as inhibitors of aromatase (P450 Arom), a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. Studies have explored the enantioselectivity of these compounds, revealing differences in the inhibitory activity between different stereoisomers.

Research on 1-(this compound-2-yl)-1-(1H-imidaz-1-yl)ethane showed a low enantioselectivity ratio of 4.8. nih.govresearchgate.net For the corresponding propane (B168953) derivative, 1-(this compound-2-yl)-1-(1H-imidaz-1-yl)propane, the enantioselectivity ratio was 8.3. nih.govresearchgate.net Interestingly, a reversal in stereoselectivity was observed between the ethane (B1197151) and propane compounds nih.govresearchgate.net. This highlights that subtle changes in the alkyl chain length can significantly impact the stereospecific interactions with the enzyme's active site.

| Compound | Enantioselectivity Ratio |

|---|---|

| 1-(this compound-2-yl)-1-(1H-imidaz-1-yl)ethane | 4.8 |

| 1-(this compound-2-yl)-1-(1H-imidaz-1-yl)propane | 8.3 |

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential enzyme in bacteria, making it an attractive target for the development of new antibiotics. Despite extensive research into various chemical scaffolds as PDF inhibitors, there is currently no scientific literature available that specifically investigates this compound or its derivatives for the inhibition of this enzyme.

Chorismate Mutase Inhibition

Chorismate mutase is a crucial enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. uniprot.org As this pathway is absent in mammals, it represents an attractive target for the development of novel antimicrobial agents. The inhibition of chorismate mutase disrupts the production of essential amino acids, thereby impeding the growth of pathogens.

While direct studies on the inhibition of chorismate mutase by this compound are not extensively documented in publicly available research, the benzofuran (B130515) scaffold has been identified as a promising starting point for the design of chorismate pathway inhibitors. For instance, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones has been identified as potent inhibitors of bacterial chorismate synthase, an enzyme that acts on the same substrate as chorismate mutase. nih.govresearchgate.net This suggests that the benzofuran core can be effectively targeted to the active site of enzymes within this pathway.

The 5,7-dichloro substitution pattern on the benzofuran ring is expected to enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Furthermore, the electron-withdrawing nature of the chlorine atoms could influence the electronic distribution within the benzofuran system, possibly leading to favorable interactions with amino acid residues in the active site of chorismate mutase.

To illustrate the potential inhibitory activity of this compound against Chorismate Mutase, the following table presents hypothetical data from a representative enzyme inhibition assay.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type |

|---|---|---|---|---|

| This compound | Chorismate Mutase (M. tuberculosis) | Spectrophotometric Assay | 15.2 | Competitive |

| Unsubstituted Benzofuran | Chorismate Mutase (M. tuberculosis) | Spectrophotometric Assay | >100 | N/A |

Disclaimer: The data presented in this table is illustrative and intended to represent typical findings in an enzyme inhibition study. Specific experimental values for this compound may vary.

LSD1 Inhibitory Activity

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone and non-histone proteins. mdpi.com Overexpression of LSD1 has been implicated in the development and progression of various cancers, making it a promising target for cancer therapy. nih.gov

The benzofuran scaffold has been explored for its potential to inhibit LSD1. Although direct evidence for this compound as an LSD1 inhibitor is limited, the structural features of this compound suggest a potential for interaction with the enzyme. The planar benzofuran ring system could potentially fit into the substrate-binding pocket of LSD1. The dichloro substitutions could contribute to the binding affinity through hydrophobic and halogen bonding interactions with the enzyme's active site residues.

Research into the structure-activity relationships of various heterocyclic compounds as LSD1 inhibitors has highlighted the importance of specific substituent patterns for potent and selective inhibition. The electronic properties conferred by the chlorine atoms in this compound may influence its ability to interact with the FAD cofactor or key amino acid residues involved in the demethylation reaction.

The following table provides hypothetical data from an in vitro LSD1 inhibition assay to demonstrate the potential efficacy of this compound.

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

|---|---|---|---|---|---|

| This compound | LSD1 | Amplex Red Assay | 85.4 | >100-fold | >100-fold |

| Unsubstituted Benzofuran | LSD1 | Amplex Red Assay | >5000 | N/A | N/A |

Disclaimer: The data presented in this table is illustrative and intended to represent typical findings in an enzyme inhibition study. Specific experimental values for this compound may vary.

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, the biological effects of small molecules are often mediated through their binding to and modulation of various cellular receptors. The study of receptor binding profiles can provide valuable insights into the potential pharmacological effects and off-target activities of a compound.

For example, certain benzofuran derivatives have been investigated for their affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, suggesting potential applications in neuroscience. nih.gov The binding affinity of a compound to a receptor is typically quantified by its dissociation constant (Kd) or its inhibitory constant (Ki), with lower values indicating a stronger binding affinity.

Given the structural characteristics of this compound, it is plausible that it could exhibit affinity for various receptors. The lipophilic nature imparted by the chlorine atoms may favor interactions with hydrophobic pockets within receptor binding sites. To illustrate the potential receptor binding profile of this compound, a hypothetical dataset is presented below.

| Receptor Target | Compound | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Serotonin Receptor 5-HT2A | This compound | 120 | Antagonist |

| Dopamine Receptor D2 | This compound | 450 | Weak Antagonist |

| Adrenergic Receptor α1A | This compound | >1000 | Inactive |

Disclaimer: The data presented in this table is illustrative and intended to represent typical findings in a receptor binding study. Specific experimental values for this compound may vary.

Computational Chemistry and in Silico Approaches in 5,7 Dichlorobenzofuran Research

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties and to study reaction mechanisms. For 5,7-Dichlorobenzofuran, DFT calculations can provide a detailed understanding of its electronic characteristics, which are largely influenced by the benzofuran (B130515) core and the electron-withdrawing nature of the two chlorine atoms.

DFT studies are instrumental in elucidating reaction pathways by calculating the geometries and energies of reactants, transition states, and products. pku.edu.cnnih.gov This allows researchers to determine activation energies and reaction thermodynamics, providing a clear picture of the kinetic and thermodynamic feasibility of a chemical transformation. For instance, DFT can be used to model electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions involving the this compound scaffold. The calculations can reveal how the chlorine substituents at the 5 and 7 positions influence the regioselectivity and rate of these reactions by modulating the electron density distribution across the aromatic system.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.orgresearchgate.net For halogenated benzofurans, the position of the chlorine atoms significantly impacts these frontier orbitals, thereby influencing their potential as reactants in cycloaddition reactions or their interactions with biological targets. nih.gov

Below is a representative table of electronic properties for a substituted benzofuran derivative, as could be calculated using DFT.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | Influences solubility and intermolecular interactions. |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

| Ionization Potential | 8.0 eV | Energy required to remove an electron. |

| Note: These values are illustrative for a generic halogenated benzofuran and would be specifically calculated for this compound in a dedicated study. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is most commonly used in drug design to predict how a small molecule, such as a derivative of this compound, binds to the active site of a target protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity of the ligand for its target.

The process involves placing the ligand in various positions and orientations within the binding site of the receptor and calculating a "scoring function" for each pose. This score is an estimation of the binding free energy and is used to rank different ligands or different poses of the same ligand. semanticscholar.org Halogenated benzofurans are of particular interest in these studies, as the halogen atoms can form "halogen bonds," which are specific non-covalent interactions with nucleophilic sites on the protein, thereby enhancing binding affinity. nih.gov

Studies on various benzofuran derivatives have demonstrated their potential as inhibitors for a range of enzymes, including acetylcholinesterase and various kinases. semanticscholar.orgnih.gov For this compound derivatives, docking studies would be crucial to understand how the specific substitution pattern influences interactions with key amino acid residues in a target's active site. The chlorine atoms can contribute to hydrophobic interactions and, as mentioned, halogen bonding, which can be critical for achieving high potency and selectivity.

Molecular docking simulations provide detailed, three-dimensional models of the ligand-receptor complex, illustrating the specific interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, electrostatic interactions, and halogen bonds. By analyzing the predicted binding mode, medicinal chemists can understand the structure-activity relationship (SAR) and rationally design modifications to the ligand to improve its binding affinity and other pharmacological properties.

The binding affinity is typically reported as a docking score or an estimated inhibition constant (Ki). A lower docking score generally indicates a more favorable binding interaction. Comparing the docking scores of a series of this compound derivatives can help prioritize which compounds to synthesize and test in biological assays, thereby streamlining the drug discovery process.

The following table illustrates hypothetical docking results for a series of benzofuran derivatives against a generic kinase target, demonstrating how substitutions might influence binding affinity.

| Compound | Substitution | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interactions |

| This compound | 5,7-dichloro | -8.5 | 150 | Halogen bond with backbone carbonyl, hydrophobic interactions. |

| Benzofuran | none | -6.2 | 2500 | Hydrophobic interactions. |

| 5-Chlorobenzofuran | 5-chloro | -7.8 | 450 | Halogen bond, hydrophobic interactions. |

| 5-Fluorobenzofuran | 5-fluoro | -7.5 | 600 | Weaker halogen bond, hydrophobic interactions. |

| 5,7-Dimethylbenzofuran | 5,7-dimethyl | -7.0 | 900 | Enhanced hydrophobic interactions, steric hindrance. |

| Note: This data is illustrative. Actual values depend on the specific protein target and docking software used. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a regression or classification model that correlates molecular descriptors (numerical representations of molecular properties) with an observed biological response (e.g., IC50 values).

For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target. The first step is to calculate a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the molecule's lipophilicity (e.g., LogP).

Topological: Describing the connectivity of atoms in the molecule.